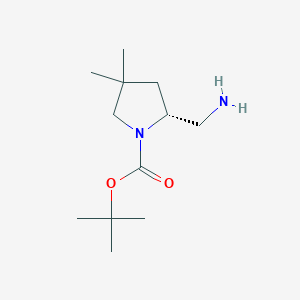
tert-Butyl (R)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethyl-pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(aminomethyl)-4,4-dimethyl-pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous synthesis of tert-butyl esters, making the process more scalable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used under catalytic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of chiral ligands and catalysts.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- Investigated for its role in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-4,4-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2R)-2-(aminomethyl)-4-methyl-pyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethyl-piperidine-1-carboxylate
- tert-Butyl (2R)-2-(aminomethyl)-4,4-dimethyl-azetidine-1-carboxylate
Uniqueness:
- The presence of the tert-butyl ester group provides unique steric and electronic properties.
- The specific substitution pattern on the pyrrolidine ring influences its reactivity and interactions with other molecules.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4,5)6-9(14)7-13/h9H,6-8,13H2,1-5H3/t9-/m1/s1 |
InChI-Schlüssel |
MOJAUSWMTZEJEX-SECBINFHSA-N |
Isomerische SMILES |
CC1(C[C@@H](N(C1)C(=O)OC(C)(C)C)CN)C |
Kanonische SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


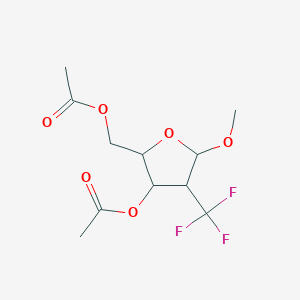
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)


![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)
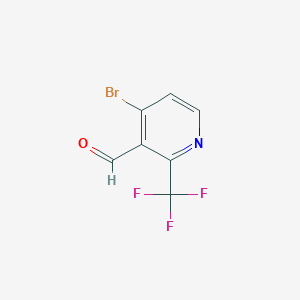
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
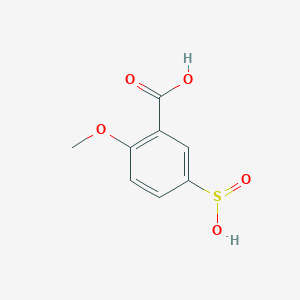
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)
![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)
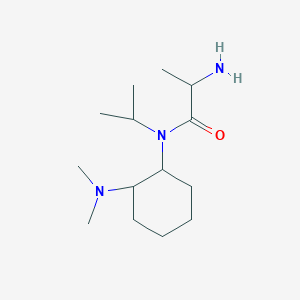

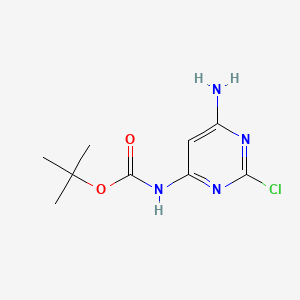
![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
